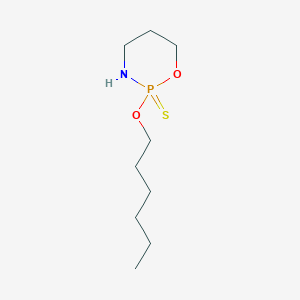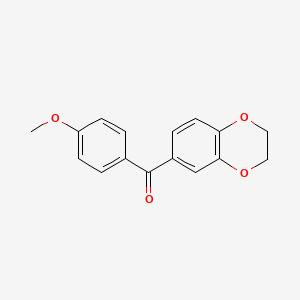
2-(hexyloxy)-1,3,2-oxazaphosphinane 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hexyloxy)-1,3,2-oxazaphosphinane 2-sulfide, commonly known as HOPS, is a chemical compound that has gained attention in the scientific community due to its potential as a bioactive molecule. HOPS is a member of the oxazaphosphinane family, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
HOPS has been studied extensively for its potential as a bioactive molecule. It has been shown to have anti-tumor properties, inhibiting the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. HOPS has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, HOPS has been shown to have anti-viral properties, inhibiting the replication of several types of viruses, including influenza virus and herpes simplex virus.
Mecanismo De Acción
The mechanism of action of HOPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HOPS has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. HOPS has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, HOPS has been shown to inhibit the replication of viruses by interfering with viral entry or replication.
Biochemical and Physiological Effects:
HOPS has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce oxidative stress. HOPS has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, HOPS has been shown to have anti-viral properties, inhibiting the replication of several types of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HOPS in lab experiments is its diverse biological activities. HOPS has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a useful tool for studying these biological processes. Another advantage of using HOPS is its relatively low toxicity, making it a safer alternative to other bioactive molecules. However, one limitation of using HOPS is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on HOPS. One area of research could be the development of HOPS-based therapies for cancer and viral infections. Another area of research could be the identification of the specific enzymes and signaling pathways that are targeted by HOPS. Additionally, further studies could be conducted to investigate the potential side effects of HOPS and its interactions with other drugs.
Métodos De Síntesis
The synthesis of HOPS involves the reaction of hexanol with phosphorus oxychloride and thiourea. The resulting product is a white crystalline powder with a molecular weight of 287.81 g/mol. The purity of HOPS can be determined by high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
2-hexoxy-2-sulfanylidene-1,3,2λ5-oxazaphosphinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2PS/c1-2-3-4-5-8-11-13(14)10-7-6-9-12-13/h2-9H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXGAHMAUDVSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOP1(=S)NCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B6019173.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-butynoyl)-3-piperidinyl]piperazine](/img/structure/B6019180.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6019181.png)
![5-(3,4-dimethoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6019186.png)
![1-(3-{[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]methyl}phenyl)ethanone](/img/structure/B6019200.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinol](/img/structure/B6019204.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B6019214.png)

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-methyl-2-(4-morpholinyl)-1-propanamine](/img/structure/B6019223.png)
![7-[(1,5,6-trimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019230.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6019248.png)
![methyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B6019249.png)
![2-(5-{[1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6019261.png)
![5-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6019263.png)